N,N'-bis{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide
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Overview
Description
N1,N3-BIS({2-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS({2-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining smaller molecules to form the larger, more complex structure.
Cyclization Reactions: Forming ring structures that are essential for the compound’s stability and functionality.
Amidation Reactions: Introducing amide groups to the molecular structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS({2-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with tailored properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N1,N3-BIS({2-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N3-BIS({2-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-DIOXO-1H-BENZO(DE)ISOQUINOLIN-2(3H)-YL)PROPANOIC ACID
- 4-(1,3-DITHIOXO-1H-BENZO(DE)ISOQUINOLIN-2(3H)-YL)BENZOIC ACID
- 2-(1,3-DIOXO-1H,3H-BENZO(DE)ISOQUINOLIN-2-YL)-BENZOIC ACID
Uniqueness
N1,N3-BIS({2-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXAMIDE stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties. Its versatility and potential for modification make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C44H23N3O12 |
---|---|
Molecular Weight |
785.7 g/mol |
IUPAC Name |
1-N,3-N-bis[2-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]-5-(1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C44H23N3O12/c48-37(45-33-9-3-5-11-35(33)56-25-13-15-29-31(20-25)43(54)58-41(29)52)22-17-23(19-24(18-22)47-39(50)27-7-1-2-8-28(27)40(47)51)38(49)46-34-10-4-6-12-36(34)57-26-14-16-30-32(21-26)44(55)59-42(30)53/h1-21H,(H,45,48)(H,46,49) |
InChI Key |
NHFKTNYJNPRDJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)NC4=CC=CC=C4OC5=CC6=C(C=C5)C(=O)OC6=O)C(=O)NC7=CC=CC=C7OC8=CC9=C(C=C8)C(=O)OC9=O |
Origin of Product |
United States |
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